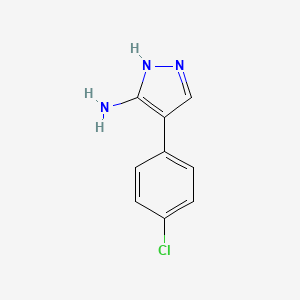

4-(4-chlorophenyl)-1H-pyrazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDDRNREDMYWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193568 | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40545-65-1, 57999-09-4 | |

| Record name | 4-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40545-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040545651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-(4-CHLOROPHENYL)PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 57999-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4-chlorophenyl)-1H-pyrazol-5-amine and Related Analogs

The construction of the core 4-aryl-1H-pyrazol-5-amine structure can be achieved through several established pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-component reactions (MCRs) have become a powerful tool for the efficient synthesis of complex molecules like pyrazoles from simple starting materials in a single step. nih.gov These reactions offer high atom economy and procedural simplicity.

One common MCR approach involves the three-component reaction of an aldehyde, a pyrazolone (B3327878), and malononitrile (B47326). For instance, various N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a DABCO-catalyzed three-component reaction of an appropriate aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile in refluxing ethanol (B145695). youtube.com This method provides moderate to excellent yields of fused pyrazole (B372694) systems, which are structural analogs. youtube.com

Another significant MCR is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. chim.it These reactions can be promoted by various catalysts, including basic ionic liquids or nanocrystals, often under environmentally friendly conditions. acs.org A study also reported a five-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles. nih.gov

The following table summarizes representative multi-component reactions for the synthesis of pyrazole derivatives.

| Reactants | Catalyst/Solvent | Product Type | Yield (%) | Ref |

| Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO / Ethanol | Pyrano[2,3-c]pyrazole | 77-92 | youtube.com |

| Phenylglyoxal monohydrate, Thiobenzamide, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | HFIP | Thiazole-linked pyrazole | Good to Excellent | mdpi.com |

| Aromatic aldehydes, Hydrazine hydrate, Malononitrile, β-Keto ester | Basic ionic liquid / EtOH-H2O | Pyranopyrazole | High | acs.org |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1-H-pyrazole | Good | beilstein-archives.org |

Cyclocondensation reactions are a cornerstone of pyrazole synthesis. The most versatile and widely used method for producing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. nih.govbeilstein-journals.org This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group to form the stable 5-aminopyrazole ring. nih.govbeilstein-journals.org

A highly regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are closely related to the target compound, involves the reaction of (ethoxymethylene)malononitrile with various aryl hydrazines. nih.gov The reaction proceeds smoothly in solvents like ethanol or trifluoroethanol at reflux, yielding the desired 1-aryl-5-aminopyrazole as the exclusive regioisomer. nih.gov

Similarly, the reaction of 5-aminopyrazoles with pyruvic acid and aromatic aldehydes can lead to the formation of fused heterocyclic systems like pyrazolo chim.itnih.govpyridine-6-carboxylic acids through a series of cyclocondensation steps. acs.org The choice of reactants and conditions dictates the reaction pathway and the final product structure. acs.org

Diazotization reactions provide a distinct route to aminopyrazole derivatives and their fused analogs. One prominent strategy involves the coupling of aromatic diazonium salts with compounds containing active methylene (B1212753) groups, such as β-ketonitriles or malononitrile, to form arylhydrazone intermediates. nih.gov These hydrazones can then be cyclized to afford 4-arylazo-5-aminopyrazoles. nih.gov For example, 3-oxopropanenitriles react with aromatic diazonium salts to yield 2-arylhydrazones, which upon treatment with hydrazine hydrate, form 5-amino-4-arylazopyrazoles. nih.gov

Another approach involves the diazotization of a pre-existing 5-aminopyrazole. The resulting diazonium salt is a versatile intermediate that can undergo various transformations. For instance, diazotized 5-aminopyrazoles can be condensed with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) to construct fused heterocyclic systems such as pyrazolo[5,1-c] nih.govchim.itmdpi.comtriazines. nih.gov This tandem diazotization-cyclization process is an effective method for building complex nitrogen-rich scaffolds. nih.govwikipedia.orgnih.gov Furthermore, the 5-amino group can be replaced via Sandmeyer-type reactions after diazotization, demonstrating the utility of this functional group as a synthetic handle for further diversification. beilstein-journals.org

In recent years, there has been a significant shift towards developing environmentally benign synthetic protocols. For aminopyrazole synthesis, this includes the use of green solvents, alternative energy sources, and reusable catalysts.

Water has been successfully employed as a reaction medium for the multicomponent synthesis of pyrazole derivatives, reducing the reliance on volatile organic solvents. beilstein-archives.orgresearchgate.net For example, tetrasubstituted pyrazoles can be synthesized in water using cetyltrimethylammonium bromide (CTAB) as a surfactant. researchgate.net

Microwave irradiation and ultrasonic irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. chim.itrsc.org The synthesis of pyrano[2,3-c]pyrazoles has been efficiently achieved using microwave assistance in the presence of a piperidine (B6355638) catalyst. rsc.org Catalyst-free multicomponent reactions in water under ultrasonic irradiation have also been reported to give excellent yields of pyranopyrazoles. chim.it

The use of heterogeneous and reusable catalysts, such as silica-supported reagents or magnetic nanocrystals (e.g., CoCuFe₂O₄), represents another key green strategy. acs.org These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and cost. acs.org

The table below highlights some green approaches to pyrazole synthesis.

| Green Approach | Reactants | Conditions | Product Type | Ref |

| Reusable Solvent | Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP, Room Temperature | Thiazole-linked pyrazole | mdpi.com |

| Aqueous Medium | Arylaldehydes, Ethyl acetoacetate, Hydrazine, Malononitrile | Ultrasonic irradiation, Catalyst-free | Pyrano[2,3-c]pyrazole | chim.it |

| Microwave | Aldehyde, Malononitrile, Pyrazolone | Microwave, Piperidine/Ethanol | Pyrano[2,3-c]pyrazole | rsc.org |

| Reusable Catalyst | Aldehydes, Hydrazine, Malononitrile, β-Keto ester | CoCuFe₂O₄ nanocrystals, Solvent-free | Pyranopyrazole | acs.org |

Advanced Synthetic Modifications and Derivatization Strategies

Once the pyrazole core is formed, it can be further modified to generate a library of derivatives. Functionalization of the pyrazole ring, particularly at the nitrogen and carbon atoms, is a key strategy for exploring the chemical space around this scaffold.

The pyrazole ring contains two nitrogen atoms, and in the case of 1H-pyrazoles, the NH proton is acidic and can be substituted. N-alkylation is a common modification used to introduce various alkyl or aryl groups. nih.govresearchgate.net

For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers. The regioselectivity is often controlled by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. researchgate.net A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst provides a mild alternative to traditional methods that require strong bases. nih.govresearchgate.net For example, the reaction of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yields a 2.5:1 mixture of the N1 and N2 alkylated products, respectively. researchgate.net Highly regioselective N1-alkylation has also been achieved through a catalyst-free Michael reaction.

Acylation of the 5-amino group is another important transformation, leading to the formation of amides. This reaction can be achieved using standard acylating agents like acyl chlorides or anhydrides. researchgate.net Highly selective acyl transfer reagents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have been developed for the efficient and selective acylation of amines in the presence of other nucleophilic groups. Furthermore, the acylation of the 5-amino group can be a key step in the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-e]pyrimidines. beilstein-journals.org

The following table provides examples of N-alkylation of pyrazole substrates.

| Pyrazole Substrate | Alkylating Agent | Catalyst/Conditions | Product(s) / Ratio | Ref |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | N-phenethyl-4-chloropyrazole | nih.gov |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1-Phenethyl- and 2-Phenethyl- isomers (2.5:1) | researchgate.net |

| Pyrazole | Various alkyl halides | Phase Transfer Catalyst, Solvent-free | N-Alkylpyrazoles (High yields) |

Introduction of Diverse Substituents on the Phenyl Ring

The properties of pyrazole-based compounds can be finely tuned by introducing various substituents onto the N-phenyl ring. While direct substitution on the 4-chlorophenyl moiety of the target compound is less common, a prevalent strategy involves the synthesis of analogs by starting with variously substituted phenylhydrazines. This approach allows for the incorporation of a wide range of functional groups on the phenyl ring, thereby systematically modifying the electronic and steric characteristics of the final molecule.

For instance, in the synthesis of related pyrazolin-5-one derivatives, various substituted aldehyde hydrazones are utilized as precursors. acs.org This methodology enables the introduction of groups such as methyl, isopropyl, and others onto the phenyl ring, leading to a library of compounds with diverse substitution patterns. acs.org The reaction of N-methacryloyl aldehyde hydrazones with a trifluoromethylating agent under photoredox catalysis yields trifluoromethylated pyrazolin-5-ones. acs.org The specific substituents on the phenyl ring are carried over from the corresponding starting hydrazone.

A study on the synthesis of pyrazole-4-sulfonamide derivatives also demonstrates this principle, where substituted phenethylamines are coupled with a pyrazole sulfonyl chloride to introduce diversity. nih.gov Although this modifies a different part of the final molecule, the underlying strategy of building diversity from functionalized starting materials is a cornerstone of pyrazole chemistry.

The following table illustrates the synthesis of various 5-substituted-4-methyl-2-phenyl-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-ones, showcasing how different substituents on an aryl ring (in this case, at the C5 position, not the N1-phenyl ring) are introduced from varied starting materials, a strategy analogous to creating N1-phenyl substituted diversity.

Table 1: Synthesis of 5-Aryl Substituted Pyrazolin-5-one Derivatives acs.org

| Entry | Substituent on Aryl Ring at C5 | Product | Yield (%) |

| 1 | Phenyl | 4-Methyl-2-phenyl-5-phenyl-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-one | 94 |

| 2 | o-Tolyl | 4-Methyl-2-phenyl-5-(o-tolyl)-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-one | 83 |

| 3 | m-Tolyl | 4-Methyl-2-phenyl-5-(m-tolyl)-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-one | 86 |

| 4 | p-Tolyl | 4-Methyl-2-phenyl-5-(p-tolyl)-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-one | 89 |

| 5 | 4-Isopropylphenyl | 5-(4-Isopropylphenyl)-4-methyl-2-phenyl-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-one | 81 |

Formation of Fused Heterocyclic Systems from 5-Aminopyrazoles

5-Aminopyrazoles are exceptionally versatile building blocks for the synthesis of fused heterocyclic systems due to the presence of multiple nucleophilic centers. They readily undergo condensation and cyclization reactions with various electrophilic reagents to yield a wide array of polycyclic structures, many of which are of therapeutic interest. researchgate.net

Pyrazolo[3,4-b]quinolines: A prominent class of fused systems derived from 5-aminopyrazoles are the pyrazolo[3,4-b]quinolines. These can be synthesized via a three-component reaction involving a 5-aminopyrazole, an aromatic aldehyde, and a ketone, often catalyzed by an acid like L-proline. nih.gov However, careful analysis of this reaction has shown that under certain conditions, the product is not the expected pyrazoloquinoline but rather a 4,4'-(arylmethylene)-bis-(1H-pyrazol-5-ol). nih.gov An alternative and reliable route is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a 2-aminobenzaldehyde (B1207257) or related ortho-functionalized carbonyl compounds. uj.edu.pl

Pyrano[2,3-c]pyrazoles: Another important fused system is the pyrano[2,3-c]pyrazole scaffold. These compounds can be prepared through a multi-component reaction. For example, the reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (a closely related precursor to 5-aminopyrazoles), and malononitrile in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol affords 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in good to excellent yields. nih.gov This reaction demonstrates the utility of pyrazole derivatives in constructing fused oxygen-containing heterocycles.

Pyrazolo-triazoles, -oxadiazoles, and -thiadiazoles: The amine functionality in 5-aminopyrazoles can be converted into a hydrazide group, which serves as a key intermediate for synthesizing various five-membered fused heterocycles. For instance, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide has been used to synthesize derived 1,2,4-triazolin-3-thiones, 2-substituted-1,3,4-oxadiazoles, and 2-substituted-1,3,4-thiadiazoles. researchgate.net These transformations typically involve reaction with isothiocyanates or carbon disulfide for the triazoles, and with various carboxylic acids or their derivatives for the oxadiazoles. researchgate.net

The following table summarizes the synthesis of various pyrano[2,3-c]pyrazoles from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, showcasing the formation of a fused heterocyclic system.

Table 2: Synthesis of Substituted 6-Amino-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles nih.gov

| Aldehyde Used | R-Group on Pyran Ring | Yield (%) |

| Benzaldehyde | Phenyl | 77 |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 82 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 85 |

| 4-Fluorobenzaldehyde | 4-Fluorophenyl | 80 |

| 4-Bromobenzaldehyde | 4-Bromophenyl | 81 |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | 75 |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is critical for achieving high yields and purity in the synthesis of pyrazole derivatives and their fused analogs.

In the synthesis of pyrano[2,3-c]pyrazoles via a three-component reaction, DABCO was found to be an efficient catalyst in ethanol. nih.gov The reaction proceeds smoothly at 78 °C, with completion typically within 30 minutes. It was noted that exceeding a temperature of 80 °C led to the formation of brownish impurities, complicating the work-up process. nih.gov This highlights the sensitivity of the reaction to temperature.

For the phototandem trifluoromethylation/cyclization of N-methacryloyl aldehyde hydrazones, a systematic optimization of the light source was performed. acs.org The reaction between (E)-N′-benzylidene-N-phenylmethacrylohydrazide and the trifluoromethylating agent was tested with LED lights of various wavelengths. The optimal condition was found to be irradiation with a 415 nm LED at room temperature in ethanol, which provided the product in a 94% yield. acs.org Using other wavelengths (385, 395, 425, and 455 nm) resulted in decreased yields, demonstrating the importance of the light source in this photocatalytic reaction. acs.org

The choice of base and solvent is also crucial. In the synthesis of pyrazole-4-sulfonamides, a screening of conditions for the coupling of the sulfonyl chloride with an amine led to the selection of N,N-diisopropylethylamine (DIPEA) as the base and dichloromethane (B109758) (DCM) as the solvent, with the reaction proceeding for 16 hours to give good yields. nih.gov

The following table details the optimization of the light source for the synthesis of a trifluoromethylated pyrazolin-5-one.

Table 3: Optimization of Light Source for Pyrazolin-5-one Synthesis acs.org

| Entry | Light Source (10 W LED) | Yield (%) |

| 1 | 415 nm | 94 |

| 2 | 385 nm | 71 |

| 3 | 395 nm | 80 |

| 4 | 425 nm | 59 |

| 5 | 455 nm | 75 |

| 6 | No light | 0 |

Pharmacological Investigations and Biological Activities

Anticancer and Antitumor Activity

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anticancer agents. mdpi.commdpi.com Derivatives of the 4-(4-chlorophenyl)-1H-pyrazol-5-amine scaffold have been extensively studied for their ability to combat cancer through various mechanisms, including inhibiting the growth of cancer cells, inducing programmed cell death, and blocking the activity of key enzymes involved in tumor progression.

Derivatives incorporating the (4-chlorophenyl)-pyrazole moiety have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often evaluated using cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

For instance, a series of pyrazole derivatives were tested for their in vitro antitumor activity, with many compounds showing moderate to excellent cytotoxicity. mdpi.com One study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives found that compound 4d was particularly effective against the HepG2 cell line with an IC₅₀ value of 0.14 µM, while compound 4e was most potent against the MCF-7 tumor cell line with an IC₅₀ of 0.22 µM. Similarly, other research has highlighted pyrazole derivatives with potent activity against A549 cells. nih.govnih.govsrrjournals.com A study on 1H-benzofuro[3,2-c]pyrazole derivatives found that while the benzofuropyrazoles were largely inactive against MCF-7 cells, related pyrazole compounds exhibited high inhibitory activities against K562, MCF-7, and A549 cells. srrjournals.com Another derivative, 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, showed notable activity against HepG-2 cells. srrjournals.com

The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrazole derivatives against common cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine (4d) | HepG2 | 0.14 | |

| Pyrazolo[1,5-a]pyrimidine (4e) | MCF-7 | 0.22 | |

| Pyrazolo[1,5-a]pyrimidine (4c) | A549 | 1.13 | |

| Pyrazole Derivative (Compound 4) | A549 | 5.50 | nih.gov |

| Pyrazole Derivative (Compound 4) | HepG2 | 7.12 | nih.gov |

| Pyrazole Derivative (Compound 4) | MCF-7 | 7.85 | nih.gov |

| Thiazolyl-pyrazoline Derivative | MCF-7 | 0.07 | srrjournals.com |

This table presents data for various pyrazole derivatives to illustrate the general activity of the chemical class.

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com The uncontrolled proliferation of cancer cells is often linked to a failure of apoptotic pathways. Compounds that can reactivate these pathways are considered promising therapeutic agents.

Studies have shown that pyrazole derivatives can trigger apoptosis in cancer cells through various signaling cascades. nih.govrsc.org For example, certain pyrazoline derivatives, such as 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, were found to cause a significant increase in the sub-G0/G1 cell population, an indicator of apoptosis. nih.gov Other research demonstrated that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells by elevating levels of reactive oxygen species (ROS) and increasing the activity of caspase 3, a critical executioner enzyme in the apoptotic process. nih.gov The structural features of 1,3,5-trisubstituted-1H-pyrazole derivatives, particularly the presence of a chlorophenyl group, have been highlighted for enhancing cytotoxicity and inducing DNA damage, leading to apoptosis. rsc.org

The anticancer activity of this compound derivatives is frequently linked to their ability to inhibit specific protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. A thiazolyl-pyrazoline derivative containing a 4-chlorophenyl group displayed potent inhibitory activity against EGFR tyrosine kinase (TK) with an IC₅₀ value of 0.06 µM, which was comparable to a standard control. srrjournals.com Molecular docking studies confirmed that the compound binds effectively to the EGFR kinase domain, making it a potential anticancer agent. srrjournals.com Other pyrazole-linked derivatives have also been designed as EGFR kinase inhibitors. dovepress.com

VEGFR-2 (Vascular Endothelial Growth-Factor Receptor-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Pyrazole derivatives have been shown to reduce VEGFR-2 levels. mdpi.com Some pyrazole compounds have been specifically investigated as dual inhibitors of VEGFR-2 and CDK-2. nih.gov One such derivative, compound 6b, showed potent dual inhibition with an IC₅₀ of 0.2 μM against VEGFR2. nih.gov

CDK (Cyclin-Dependent Kinase): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been identified as potent CDK inhibitors. mdpi.com For instance, one derivative demonstrated significant inhibition against CDK2 with an IC₅₀ value of 0.199 µM. mdpi.com Another study found that a pyrazole derivative induced cell cycle arrest at the G1 phase and promoted apoptosis through CDK2 inhibition. nih.gov

BTK, BRAF V600E, PI3 Kinase: The versatility of the pyrazole scaffold extends to other important cancer-related kinases. Derivatives have been investigated as potential inhibitors of BRAF V600E, a mutation found in various cancers. nih.gov Additionally, pyrazole-containing compounds have been designed to target the PI3K/AKT signaling pathway, another critical axis in cancer cell survival and proliferation. mdpi.com

Anti-inflammatory Properties

In addition to their anticancer effects, pyrazole derivatives are widely recognized for their anti-inflammatory properties. mdpi.commdpi.com The mechanisms underlying this activity often involve the inhibition of key enzymes in the inflammatory cascade, such as p38 MAP kinase and cyclooxygenase (COX) enzymes.

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling pathway that produces pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Inhibiting p38 MAP kinase is a validated strategy for treating inflammatory diseases. A series of 5-aminopyrazole derivatives, including structures closely related to this compound, have been identified as potent and selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography has revealed that these inhibitors bind to a site distinct from the ATP-binding pocket, exploiting a specific conformation of the enzyme's activation loop. nih.gov This unique binding mode has been leveraged to develop highly potent inhibitors, with one compound, BIRB 796, advancing to clinical trials for inflammatory diseases. nih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal lining, while the COX-2 isoform is induced during inflammation. medcentral.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov

Many 1,5-diarylpyrazole derivatives have been developed as selective COX-2 inhibitors; the drug Celecoxib is a prominent example. nih.govmdpi.com The presence of a sulfonamide group is often a key feature for COX-2 selectivity. mdpi.com Studies on hybrid pyrazole analogues have identified compounds with significant selective COX-2 inhibition. nih.gov The selectivity index (SI), which is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, is used to quantify this preference. Higher SI values indicate greater selectivity for COX-2.

The table below presents the COX inhibition data for several pyrazole analogues.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 5u | 12.81 | 0.17 | 74.92 | nih.gov |

| Compound 5s | 13.28 | 0.18 | 72.95 | nih.gov |

| Compound 5r | 14.75 | 0.22 | 64.40 | nih.gov |

| Compound 5t | 5.22 | 0.23 | 22.21 | nih.gov |

| Celecoxib (Reference) | 13.20 | 0.16 | 78.06 | nih.gov |

This table presents data for various pyrazole derivatives to illustrate the general activity of the chemical class.

Antimicrobial and Antitubercular Activities

Pyrazole derivatives are a significant class of compounds that have been extensively studied for their broad-spectrum antimicrobial activities. globalresearchonline.net

Antibacterial Spectrum (Gram-positive and Gram-negative)

The antibacterial potential of pyrazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. While specific data for this compound is not extensively documented, studies on related compounds offer valuable insights. For instance, a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles showed activity against Gram-negative species such as Klebsiella pneumoniae ATCC® 700603 and Acinetobacter baumannii ATCC® 19606, with Minimum Inhibitory Concentrations (MIC) of 1024 μg/mL. tandfonline.com However, these particular derivatives did not show activity against the tested Gram-positive species, Staphylococcus aureus ATCC® 25904 and Staphylococcus epidermidis ATCC® 35984. tandfonline.com

In another study, derivatives of ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate were found to have in vitro activity against Escherichia coli, Pseudomonas aeruginosa, Streptococcus lactis, and S. aureus at concentrations ranging from 10 to 50 μg/mL. tandfonline.com Furthermore, certain pyrazole-based molecular hybrids have demonstrated good antibacterial activity against both Gram-positive and Gram-negative pathogens. Some pyrazoline derivatives have also shown better inhibition against both types of bacteria compared to chloramphenicol.

The following table summarizes the antibacterial activity of some pyrazole derivatives against various bacterial strains.

| Bacterial Strain | Compound Type | Activity/MIC | Reference |

| Klebsiella pneumoniae ATCC® 700603 | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | MIC = 1024 μg/mL | tandfonline.com |

| Acinetobacter baumannii ATCC® 19606 | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | MIC = 1024 μg/mL | tandfonline.com |

| Escherichia coli | Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | Active at 10-50 μg/mL | tandfonline.com |

| Pseudomonas aeruginosa | Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | Active at 10-50 μg/mL | tandfonline.com |

| Streptococcus lactis | Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | Active at 10-50 μg/mL | tandfonline.com |

| Staphylococcus aureus | Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | Active at 10-50 μg/mL | tandfonline.com |

Antifungal Efficacy

The antifungal properties of pyrazole derivatives are also well-documented, with many compounds exhibiting significant activity against various fungal pathogens. globalresearchonline.net For example, derivatives of ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate have shown in vitro activity against Candida albicans and Aspergillus flavus at concentrations between 10 and 50 μg/mL. tandfonline.com

Fluorinated 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their antifungal activities against phytopathogenic fungi. globalresearchonline.net In one study, a 2-chlorophenyl derivative demonstrated 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against Fusarium culmorum. globalresearchonline.net This suggests that the presence of a chlorophenyl group, as in this compound, could be favorable for antifungal activity.

The table below presents the antifungal activity of some pyrazole derivatives.

| Fungal Strain | Compound Type | Inhibition | Reference |

| Candida albicans | Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | Active at 10-50 μg/mL | tandfonline.com |

| Aspergillus flavus | Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | Active at 10-50 μg/mL | tandfonline.com |

| Sclerotinia sclerotiorum | 2-chlorophenyl derivative of fluorinated 4,5-dihydro-1H-pyrazole | 43.07% | globalresearchonline.net |

| Fusarium culmorum | 2-chlorophenyl derivative of fluorinated 4,5-dihydro-1H-pyrazole | 46.75% | globalresearchonline.net |

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B, Nucleosidase, DapE)

The antimicrobial action of pyrazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes.

DNA Gyrase B: Bacterial DNA gyrase is a crucial enzyme for DNA replication and a validated target for antibiotics. Pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, particularly the GyrB subunit. For instance, new benzofuran–pyrazole-based compounds have been shown to be promising antimicrobial agents through the inhibition of E. coli DNA gyrase B. One of the synthesized compounds exhibited an IC50 of 9.80 µM, which is comparable to the well-known antibiotic ciprofloxacin. chemimpex.com

DapE: N-succinyl-L,L-diaminopimelate desuccinylase (DapE) is another attractive target for the development of novel antibiotics as it is essential for bacterial cell wall synthesis and absent in mammals. Pyrazole-based inhibitors of DapE from Haemophilus influenzae have been synthesized and evaluated. One of the most potent pyrazole analogs demonstrated an IC50 of 17.9 ± 8.0 μM. sigmaaldrich.com

While no direct studies on the inhibition of nucleosidase by this compound were found, the broad inhibitory potential of the pyrazole scaffold against various bacterial enzymes suggests this as a plausible area for future investigation.

Other Significant Biological Activities

Beyond their antimicrobial effects, pyrazole derivatives have been explored for a range of other biological activities.

Anticonvulsant Properties

The potential of pyrazole derivatives as anticonvulsant agents has been a subject of interest in medicinal chemistry. uni.lu While specific studies on this compound are lacking, research on related structures is informative. For example, a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives were synthesized and evaluated for their anticonvulsant activity. globalresearchonline.net Compounds with electron-withdrawing groups, such as a chloro group at the para-position of the phenyl ring, showed promising results. globalresearchonline.net This highlights the potential relevance of the 4-chlorophenyl moiety in conferring anticonvulsant properties.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Pyrazole derivatives have been investigated as potential urease inhibitors. nih.gov For example, some studies have explored pyrazole dimers as selective urease inhibitors. While specific data for this compound is not available, the general ability of the pyrazole scaffold to inhibit urease suggests that this compound could also exhibit similar activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, making them an important drug target. The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

While a significant portion of research on pyrazole-based CA inhibitors focuses on derivatives containing a sulfonamide group, which is a classic zinc-binding group for this enzyme class, the core pyrazole structure itself can contribute to inhibitory activity. Studies on pyrazole-based benzenesulfonamides have demonstrated that these compounds can be potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA II, hCA IX, and hCA XII. rsc.org For instance, a series of pyrazole-based benzene (B151609) sulfonamides showed inhibitory concentrations (IC50) in the submicromolar range against these isoforms. rsc.org Specifically, compound 4j from one study, a more complex pyrazole sulfonamide, potently inhibited hCAIX with an IC50 of 0.15 µM, while compound 4g inhibited hCAXII with an IC50 of 0.12 µM. rsc.org

Although this compound lacks the sulfonamide moiety, which is a primary pharmacophore for CA inhibition, other chemical features can contribute to binding to the enzyme. The investigation of non-sulfonamide pyrazole derivatives continues to be an area of interest. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of various CA isoforms. nih.gov The potential for this compound to act as a CA inhibitor would likely involve a different binding mechanism than traditional sulfonamide inhibitors and would require specific enzymatic assays to be confirmed.

Cannabinoid Receptor Antagonism (CB1)

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key component of the endocannabinoid system. Antagonists of the CB1 receptor have been investigated for the treatment of obesity, metabolic disorders, and addiction. The diarylpyrazole scaffold is a well-established pharmacophore for CB1 receptor antagonists.

The first selective CB1 receptor antagonist to be widely studied was Rimonabant (B1662492) (SR141716A), a compound featuring a 1,5-diarylpyrazole core. nih.gov The structure-activity relationship (SAR) studies of pyrazole derivatives as CB1 antagonists have highlighted several key features for potent and selective activity. These include a para-substituted phenyl group at the 5-position of the pyrazole ring, a feature present in this compound. nih.gov However, other structural components, such as a carboxamido group at the 3-position and a 2,4-dichlorophenyl substituent at the 1-position, are also crucial for the high affinity of compounds like Rimonabant. nih.gov

The affinity of pyrazole derivatives for the CB1 receptor is highly dependent on the substituents. For example, a series of 4-alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles, which are structurally related to diarylpyrazoles, were synthesized and evaluated for their CB1 receptor affinity, with some compounds showing high potency (Ki = 4.6 nM for the n-propyl ester derivative). nih.gov While this compound possesses the 4-chlorophenyl group often found in CB1 antagonists, its simpler structure, lacking the additional complex substituents of potent antagonists like Rimonabant, suggests it would likely have a lower affinity for the CB1 receptor. Specific binding assays would be necessary to quantify its antagonistic or agonistic activity at the CB1 receptor.

Antioxidant Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The pyrazole scaffold is found in compounds that exhibit antioxidant properties. The antioxidant capacity of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The amino group at the C5 position of this compound is a key feature that could contribute to its antioxidant potential. Aminopyrazole derivatives have been investigated for their antioxidant activities. mdpi.com For instance, phenyl-pyrazolone derivatives, which are structurally related, have been shown to display antioxidant properties by scavenging oxygen free radicals. mdpi.com

The antioxidant activity of such compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. While specific DPPH assay results for this compound are not readily found in the literature, studies on other pyrazole derivatives have demonstrated significant radical scavenging activity. For example, certain novel thienyl-pyrazole derivatives have shown excellent DPPH radical scavenging activities with IC50 values in the sub-micromolar range. nih.gov The antioxidant mechanism of aminopyrazoles likely involves the pyrazole ring and the amino substituent participating in the stabilization of free radicals, thereby terminating oxidative chain reactions.

Computational Studies and Structure Activity Relationship Sar Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Both 2D and 3D-QSAR studies have been extensively applied to pyrazole (B372694) derivatives to understand the structural requirements for their biological activities, such as enzyme inhibition. nih.govacs.org

2D-QSAR: This approach uses descriptors calculated from the 2D representation of molecules. For pyrazole derivatives, 2D-QSAR models have been developed using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS). nih.govacs.org These models have successfully correlated structural features with activities like epidermal growth factor receptor (EGFR) kinase inhibition. nih.govacs.org

3D-QSAR: This method provides a more detailed understanding by considering the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov For pyrazole-thiazolinone derivatives, CoMFA and CoMSIA studies have been performed to analyze their potential as EGFR kinase inhibitors. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, guiding the design of new analogs. shd-pub.org.rs The alignment of molecules based on a common substructure or a docked conformation is a critical step in developing robust 3D-QSAR models. nih.gov

A primary outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various physicochemical properties of the molecules.

For pyrazole derivatives, several key descriptors have been identified:

Electrostatic Fields: In CoMSIA studies of pyrazole-thiazolinone derivatives, the electrostatic field was found to have the highest correlation with EGFR kinase inhibitory activity, suggesting that the charge distribution across the molecule is critical for its interaction with the target. nih.gov

Topological and Structural Descriptors: In 2D-QSAR models for pyrazole-like acetylcholinesterase (AChE) inhibitors, descriptors such as molecular volume and the number of multiple bonds were found to be significant. shd-pub.org.rs

Thermodynamic and Spatial Descriptors: Studies on 1H-pyrazole-1-carbothioamide derivatives identified descriptors related to the molecule's energy and 3D shape as being important for their inhibitory activity. nih.gov

| Descriptor Type | Specific Descriptor Example | Significance for Biological Activity | Reference |

|---|---|---|---|

| 3D (CoMSIA) | Electrostatic Field | Crucial for EGFR kinase inhibition; indicates the importance of charge distribution. | nih.gov |

| 2D (GA-MLR) | Molecular Volume | Influences the fit within the receptor's binding pocket for AChE inhibitors. | shd-pub.org.rs |

| 2D (GA-MLR) | Number of Multiple Bonds | Correlates with the inhibitory potential against acetylcholinesterase. | shd-pub.org.rs |

| 2D (SW-MLR) | Topological Descriptors | Relates molecular connectivity and shape to EGFR kinase inhibition. | nih.govacs.org |

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand binding mechanisms and to screen virtual libraries of compounds.

Docking studies on pyrazole derivatives have revealed various types of interactions that stabilize the ligand-protein complex. The pyrazole scaffold, often with its substituted phenyl ring, plays a crucial role in forming these connections.

Hydrogen Bonds: This is one of the most common interactions. For instance, the pyrazole moiety can form hydrogen bonds with residues in the hinge region of protein kinases. nih.gov In studies with carbonic anhydrase, hydrogen bonds with residues like Thr199 and His94 were deemed important for inhibition. nih.gov

Hydrophobic Interactions: The chlorophenyl group of the title compound and other hydrophobic moieties in pyrazole derivatives frequently engage in hydrophobic interactions with nonpolar residues in the active site. nih.gov These interactions are critical for anchoring the ligand in the binding pocket.

Pi-Interactions: The aromatic rings of the pyrazole and the phenyl substituent can participate in various pi-interactions, including pi-pi stacking, pi-cation, and pi-alkyl interactions. nih.govijper.org For example, an edge π-cation interaction between a benzyl (B1604629) ring and a histidine residue (H458) was observed in LIMK1 inhibitors. acs.org

Metal Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide group of pyrazole derivatives can directly coordinate with the zinc ion (Zn²⁺) in the active site, which is a key interaction for potent inhibition. nih.gov

The binding mode is often described as the ligand adopting a specific conformation, such as a "U-shaped" conformation, to fit within the ATP-binding site of kinases. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein. This score, often expressed as binding energy (in kcal/mol) or correlated with the inhibition constant (Ki), helps in ranking potential inhibitors. Lower binding energy values typically indicate a more favorable interaction.

Docking studies on various pyrazole derivatives have reported a wide range of binding affinities depending on the specific derivative and the protein target.

| Pyrazole Derivative Class | Protein Target | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|

| General Pyrazole Derivatives | Cyclooxygenase-II (COX-II) | -6.7 to -10.7 kcal/mol | ijper.org |

| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | -9.3 binding score | nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | -8.5 binding score | nih.gov |

| 1H-pyrazole derivatives | VEGFR-2 | -10.09 kJ/mol | nih.gov |

| 1H-pyrazole derivatives | CDK2 | -10.35 kJ/mol | nih.gov |

| Pyrazole hybrid chalcones | Tubulin | -48.34 to -91.43 kcal/mol (dG) | mdpi.com |

These predicted affinities provide a quantitative measure to compare different compounds and prioritize them for synthesis and biological testing. nih.govresearchgate.net

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. youtube.com This information is invaluable for understanding the basis of molecular recognition and for designing mutations to probe the binding mechanism.

For various pyrazole derivatives, docking studies have identified key interacting residues in a range of protein targets:

Protein Kinases: The catalytic dyad in the SARS-CoV-2 main protease, His41 and Cys145, are crucial interaction points. nih.gov In EGFR, interactions with methionine residues in the hinge region are common. nih.gov

Carbonic Anhydrase (hCA): Residues such as His94, His96, His119, Thr199, and Pro202 are involved in binding. nih.gov Apolar residues like Phe131 and Val135 at the entrance of the active site also contribute to the interaction. nih.gov

LIM Kinase 1 (LIMK1): A tetrahydropyrazolopyridinone inhibitor was found to interact with the catalytic D478 residue of the DFG loop, as well as M388 and L397. acs.org

Human Thymidylate Kinase (HaTMK): Key interactions were observed with residues such as Asp15, Phe105, and Phe72. researchgate.net

The consistent interaction with specific residues across a series of compounds validates the binding mode and provides a strong foundation for structure-based drug design. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational stability of a ligand within the active site of a biological target, such as a protein or enzyme. eurasianjournals.comnih.gov For a compound like 4-(4-chlorophenyl)-1H-pyrazol-5-amine, MD simulations would typically be performed on its complex with a specific receptor to understand the stability of their interaction over time. nih.govnih.gov

The process involves placing the docked compound into a simulated physiological environment (a box of water molecules and ions) and calculating the atomic movements over a set period, often nanoseconds. nih.govijirss.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site and that the protein's structure is not significantly perturbed by the binding. nih.govijirss.com

For instance, in studies of other pyrazole derivatives as kinase inhibitors, MD simulations have been crucial for:

Confirming Binding Stability : Validating that the binding pose predicted by molecular docking is stable. nih.gov

Identifying Key Interactions : Revealing persistent hydrogen bonds and hydrophobic interactions between the pyrazole ligand and amino acid residues in the receptor's active site. nih.gov

Calculating Binding Free Energy : Using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the strength of the ligand-receptor interaction, which can help in ranking potential drug candidates. nih.gov

While specific MD simulation data for this compound is not publicly available, this methodology is a standard and essential step in the rational design of drugs based on this and other pyrazole scaffolds. eurasianjournals.comnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.gov It is widely applied to pyrazole derivatives to understand their intrinsic properties, which are crucial for predicting their behavior and interaction with biological targets. nih.govresearchgate.net While specific DFT data for this compound is limited, extensive studies on the closely related analog, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, provide valuable and transferable insights. tandfonline.com

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, the optimized geometry provides a foundational understanding of the molecule's shape and steric profile. researchgate.net

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions, facilitating charge transfer within the molecule or with other molecules. nih.govresearchgate.net

Computational studies on pyrazole analogs reveal the distribution of these orbitals. Typically, the HOMO is centered on the more electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. researchgate.net This analysis helps predict which parts of the molecule are likely to be involved in chemical reactions and biological interactions.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length (Å) | C-F | 1.34 |

| N-N (pyrazole ring) | 1.36 | |

| C-N (amine) | 1.37 | |

| C-C (pyrazole-phenyl) | 1.46 | |

| Bond Angle (°) | C-N-N (pyrazole ring) | 112.5 |

| N-N-C (pyrazole ring) | 104.9 | |

| C-C-N (pyrazole ring) | 110.1 |

| Property | Value (eV) |

|---|---|

| EHOMO | -5.83 |

| ELUMO | -0.69 |

| Energy Gap (ΔE) | 5.14 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. These include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : The average of ionization potential and electron affinity, indicating the ability to attract electrons.

Chemical Hardness (η) : Calculated as (I-A)/2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : Quantifies the electron-accepting capability.

Additionally, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. nih.govresearchgate.net For pyrazole derivatives, MEP analysis often shows negative potential around the pyrazole nitrogen atoms and the amine group, indicating these are sites for electrophilic attack and hydrogen bond donation. nih.govresearchgate.net

The study of non-covalent interactions, such as hydrogen bonds and van der Waals forces, is crucial for understanding drug-receptor binding. researchgate.net Hirshfeld surface analysis, derived from DFT calculations, is a method to visualize and quantify these intermolecular interactions within a crystal structure, highlighting the key contacts that stabilize the molecule's conformation and its binding to a target. tandfonline.com Studies on pyrazole compounds also note the importance of π-stacking interactions between the aromatic pyrazole ring and receptor residues. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. acs.orgtandfonline.com For a scaffold like this compound, a pharmacophore model would be developed based on its known interactions with a target receptor, often derived from X-ray crystallography or MD simulation data. acs.org

Once a reliable pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify new compounds (hits) that match the pharmacophore and are therefore likely to be active. acs.orgresearchgate.net This approach was successfully used to identify pyrazolone-derived inhibitors of Janus kinases (JAKs). acs.org The identified hits then serve as starting points for lead optimization, a process aimed at improving the potency, selectivity, and pharmacokinetic properties of the initial compounds. nih.govosti.gov

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to serve as a framework for developing inhibitors against numerous targets, particularly protein kinases. nih.govmdpi.com The design of novel derivatives of this compound involves systematic structural modifications to enhance biological activity. Common strategies include:

Substitution at the N1 position : Introducing different aryl or alkyl groups at the N1 position of the pyrazole ring can modulate lipophilicity and introduce new interactions with the receptor. Several FDA-approved kinase inhibitors, such as Ruxolitinib and Crizotinib, feature a pyrazole core. nih.gov

Modification of the C4-phenyl group : Altering the substituents on the 4-chlorophenyl ring can fine-tune electronic properties and steric fit within the binding pocket.

Functionalization of the C5-amine : The amine group is a key interaction point, often acting as a hydrogen bond donor. It can be acylated or used as a linker to attach other functional groups to explore different regions of the binding site. For example, series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

The goal of these modifications is to achieve a better fit within the target's binding site, create more favorable interactions, and improve selectivity over other related proteins to minimize off-target effects. nih.govnih.gov

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.govacs.org The pyrazole ring itself is often used as a bioisostere for other aromatic or heterocyclic systems. nih.gov

In the context of this compound, bioisosteric replacement can be applied to several parts of the molecule:

Pyrazole Core Replacement : In analogs of the CB1 receptor antagonist rimonabant (B1662492), which features a 1,5-diarylpyrazole core, the pyrazole ring was successfully replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles, yielding compounds with retained or improved activity. nih.govacs.org Oxadiazoles have also been used as a bioisosteric replacement for the pyrazole carboxamide moiety in rimonabant analogs. rsc.org

Chlorine Atom Replacement : The chlorine atom on the phenyl ring can be replaced with other halogens (F, Br) or small functional groups (e.g., methyl, cyano) to probe the effect on binding and properties. This strategy is often explored in lead optimization. nih.gov

Amine Group Replacement : The C5-amine can be replaced with groups like hydroxyl (-OH) or thiol (-SH) to alter hydrogen bonding capabilities and chemical reactivity.

These strategies, guided by computational modeling and SAR data, are essential for transforming a promising scaffold like this compound into a refined drug candidate. acs.org

Crystallographic Studies and Structural Characterization

X-ray Crystallography of 4-(4-chlorophenyl)-1H-pyrazol-5-amine and Derivatives

X-ray diffraction studies on single crystals provide definitive information about the molecular conformation and the arrangement of molecules within the crystal lattice.

While a specific crystal structure for this compound is not detailed in the provided results, analysis of closely related derivatives provides a strong model for its structural characteristics. For instance, the crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine, an isomer, reveals that the pyrazole (B372694) and phenyl rings are not coplanar. nih.gov In this derivative, the two planar fragments are twisted with a dihedral angle of 45.65 (6)°. nih.gov This non-planar conformation is a typical feature for 1-phenylpyrazole (B75819) derivatives. nih.gov

Studies on more complex derivatives containing the 4-chlorophenyl-pyrazolyl moiety further confirm this conformational trend. In the crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine, the twist angle between the pyrazole and chlorophenyl groups was found to be 39.56(10)° in one of its crystallographically independent molecules. researchgate.net This demonstrates that steric hindrance between the aromatic systems dictates a twisted conformation.

The table below summarizes crystallographic data for derivatives containing the chlorophenyl-pyrazole core, illustrating common crystal systems and space groups.

| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |

|---|---|---|---|---|

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Monoclinic | P2₁/c | 45.65 (6) (Pyrazole/Phenyl) | nih.gov |

| 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/n | 39.56 (10) (Pyrazole/Chlorophenyl) | researchgate.net |

| 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-2-amine | Monoclinic | P2₁/c | Not specified | cardiff.ac.ukscispace.com |

| 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid | Triclinic | P-1 | 52.34 (7) (Pyrazole/Phenyl) | nih.gov |

The arrangement of pyrazole derivatives in the solid state is heavily influenced by intermolecular hydrogen bonds. The 1H-pyrazole ring is an excellent supramolecular synthon because its adjacent pyrrole-type (N1-H, donor) and pyridine-type (N2, acceptor) nitrogen atoms facilitate strong and directional hydrogen bonding. csic.esmdpi.com

In the crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked by N—H⋯N hydrogen bonds, forming chains along the crystallographic y-direction. nih.gov This N—H⋯N interaction is a recurring motif in amino-pyrazole structures. csic.es Depending on the substituents, these hydrogen bonds can lead to diverse supramolecular assemblies, including dimers, tetramers, or polymeric chains known as catemers. csic.es For example, 4-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole forms a complex 2D network through hydrogen bonding involving both the amino and pyrazole N-H groups. csic.es

Spectroscopic Characterization (Excluding Basic Identification Data)

Advanced spectroscopic methods provide detailed information about the vibrational and electronic properties of the molecule, complementing the structural data from crystallography.

Vibrational spectroscopy is used to identify functional groups and probe their bonding environment. The analysis of FT-IR and FT-Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for precise assignment of vibrational modes.

For pyrazole derivatives, the N-H stretching vibrations of the amine group are particularly informative. In related amino-pyrazole compounds, these bands typically appear in the FT-IR spectrum between 3300 and 3500 cm⁻¹. mdpi.com The N-H stretching of the pyrazole ring itself is often observed at lower frequencies (around 3175 cm⁻¹) due to its involvement in hydrogen bonding. csic.es

A detailed vibrational analysis of the closely related 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole was performed by comparing experimental FT-IR and FT-Raman spectra with frequencies calculated via DFT. nih.gov This approach, using scaled quantum mechanical force fields (SQMFF), allows for unambiguous assignment of the observed bands based on their potential energy distribution (PED). nih.govnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|

| Amine N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | FT-IR | mdpi.com |

| Pyrazole N-H Stretch (H-bonded) | ~3175 | FT-IR | csic.es |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman | scispace.com |

| Aromatic C-C Stretch | 1450 - 1630 | FT-IR, FT-Raman | scispace.com |

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the covalent structure of organic molecules. For this compound and its derivatives, NMR spectra provide distinct signals for each unique proton and carbon environment.

In ¹H NMR spectra of related compounds, protons on the pyrazole and phenyl rings typically appear in the aromatic region (δ 6.5-8.0 ppm). mdpi.com The chemical shift of the NH₂ protons can be broad and vary in position depending on the solvent and concentration, while the pyrazole N-H proton also gives a distinct signal. mdpi.comnih.gov For example, in new haloaminopyrazole derivatives, the protons of a methylene (B1212753) group attached to the amine appear as a singlet in the region of 5.34–5.55 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The number of unique signals confirms the molecular symmetry. mdpi.com Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are often used alongside experimental measurements to accurately predict and assign ¹H and ¹³C chemical shifts. scispace.com

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200-800 nm range. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy occupied molecular orbital (like the HOMO) to a higher energy unoccupied molecular orbital (like the LUMO). libretexts.org

For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π. uzh.chslideshare.net The π → π transitions, involving electrons in the pi-systems of the aromatic and pyrazole rings, are typically high-intensity absorptions. uzh.ch The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to an anti-bonding π* orbital and are generally weaker. slideshare.net

Studies on pyrazole derivatives, combining experimental UV-Vis spectra with time-dependent DFT (TD-DFT) calculations, have been used to analyze these electronic transitions. nih.govmaterialsciencejournal.org Such analyses determine the absorption energies and oscillator strengths of the transitions and calculate the HOMO-LUMO energy gap. materialsciencejournal.org A small HOMO-LUMO gap often indicates the potential for intramolecular charge transfer (ICT) upon excitation, a property confirmed in studies of related amino-pyrazole compounds. nih.gov

Preclinical Evaluation and Translational Research

In Vitro and In Vivo Efficacy Studies

While direct efficacy studies on 4-(4-chlorophenyl)-1H-pyrazol-5-amine are not extensively documented in publicly available literature, numerous studies on its derivatives showcase a broad spectrum of pharmacological activities. Researchers have modified the core structure to enhance potency and selectivity against various biological targets, leading to promising results in both laboratory and animal models.

In Vitro Efficacy:

Derivatives of the this compound scaffold have demonstrated significant activity against a range of cell lines and targets in laboratory settings. The primary areas of investigation include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: A variety of pyrazole (B372694) derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles showed promising anti-glioma properties. jk-sci.com Similarly, other derivatives have been tested by the National Cancer Institute (NCI), with some showing broad-spectrum antitumor activity. researchgate.net One study reported that the 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile derivative exhibited over 90% cell proliferation inhibition against several cancer cell lines, including those for non-small cell lung, colon, CNS, ovarian, and prostate cancer. mdpi.comnih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of pyrazole derivatives is a major area of research. Studies have shown that these compounds can inhibit key inflammatory mediators. For example, certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2. mdpi.com

Antimicrobial and Other Activities: The therapeutic potential of these derivatives extends to infectious diseases. Some have been screened for anti-tubercular activity against Mycobacterium tuberculosis and have shown significant inhibition. nih.gov Additionally, certain pyrazole hydrazide analogs were found to inhibit the replication of the Hepatitis-C virus (HCV) in vitro. researchgate.net

| Derivative Class | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anticancer | Exhibited potent anti-glioma activity in GL261 cells. | jk-sci.com |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Anticancer | Showed broad-spectrum antitumor activity against ~60 human tumor cell lines (GI50 <100 µM). Compound 14 was particularly effective against leukemia cell lines (GI50 0.03 µM). | researchgate.net |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | Anticancer | Inhibited cell proliferation by >90% in lung (NCI-H23), colon (HCT-15), CNS (SF-295), ovarian (NCI/ADR-RES), and prostate (DU-145) cancer cells. | mdpi.comnih.gov |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Antiviral | Inhibited replication of Hepatitis-C Virus (HCV) RNA in HepG2 cells. | researchgate.net |

| Thiazolone-based pyrazoline derivatives | Anticancer | Displayed promising cytotoxic activity against various cancer cell lines including leukemia, melanoma, lung, and colon. | nih.gov |

In Vivo Efficacy:

The promising in vitro results have led to the evaluation of several derivatives in animal models of disease, primarily for anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Activity: In vivo studies, often using the carrageenan-induced rat paw edema model, have confirmed the anti-inflammatory properties of pyrazoline derivatives. nih.govnih.gov For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives showed potent anti-inflammatory activity, with some compounds exhibiting up to 78% inhibition of edema. nih.gov Other synthesized pyrazole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium and celecoxib. nih.gov These compounds are also explored for their pain-relieving properties. chemimpex.com

| Derivative Class | Therapeutic Area | Model | Key Findings | Reference |

|---|---|---|---|---|

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Anti-inflammatory | Carrageenan-induced rat paw edema | Exhibited optimal anti-inflammatory activity comparable to diclofenac sodium and celecoxib. | nih.gov |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Four derivatives showed potent activity with 70-78% inhibition at 3 hours. | nih.gov |

| Bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) derivatives | Anti-inflammatory | Acute carrageenan-induced paw edema in rats | Screened for anti-inflammatory properties. | nih.gov |

Assessment of Drug-likeness and Oral Bioavailability Predictions

The "drug-likeness" of a compound is a key consideration in early-stage drug discovery, predicting whether a molecule has the physicochemical properties to be an orally active drug. drugbank.com This is often assessed using guidelines like Lipinski's Rule of Five. drugbank.comscfbio-iitd.res.in

Lipinski's Rule of Five Analysis:

Lipinski's rule states that an orally active drug candidate should generally not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular mass (MW) less than 500 Daltons

An octanol-water partition coefficient (logP) not greater than 5

For the parent compound, This compound , the predicted physicochemical properties are analyzed below.

| Parameter | Predicted Value | Lipinski's Rule (Threshold) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 193.63 g/mol | < 500 Da | Yes |

| logP (Octanol-Water Partition Coefficient) | 2.3-2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 (amine and pyrazole NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (2 pyrazole nitrogens, 1 amine nitrogen) | ≤ 10 | Yes |

Note: Values are computationally predicted and may vary slightly between different software tools.

Based on these predictions, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for development as an orally administered drug. Its relatively low molecular weight and balanced lipophilicity indicate a good potential for absorption.

Oral Bioavailability Predictions:

The prediction of oral bioavailability involves complex factors beyond Lipinski's rules, including solubility, permeability, and metabolic stability. nih.gov While specific oral bioavailability data for the parent compound is scarce, research on its derivatives is encouraging. For example, the design of novel thiophene-pyrazole hybrids has yielded candidates with good predicted oral bioavailability and favorable pharmacokinetic profiles. mdpi.com The development of orally bioavailable inhibitors is a recurring theme in the optimization of pyrazole-based series, indicating that the scaffold is amenable to modifications that enhance absorption and metabolic stability. mdpi.com

Development of New Therapeutic Agents

The this compound structure serves as a valuable starting point, or "scaffold," for the synthesis of a diverse range of new therapeutic agents. Its chemical reactivity and structural features allow for modifications at various positions, leading to compounds with tailored biological activities. mdpi.comchemimpex.com